molecular formula C24H21BrN4OS B12043235 2-{[5-(4-bromophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide

2-{[5-(4-bromophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide

Cat. No.: B12043235
M. Wt: 493.4 g/mol
InChI Key: WOTXGBRLMMGPQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[5-(4-bromophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide: is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-bromophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring is formed by the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.

    Introduction of Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol group reacts with a suitable electrophile.

    Acetamide Formation: The final step involves the formation of the acetamide group by reacting the intermediate with acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the bromophenyl group, resulting in the formation of various reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the bromophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like sodium hydride, alkyl halides, and various nucleophiles or electrophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the bromophenyl position.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, triazole derivatives are studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This specific compound may exhibit similar biological activities due to its structural features.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Triazole derivatives are known for their antifungal, antibacterial, and antiviral activities, making this compound a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique structure may impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of 2-{[5-(4-bromophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, inhibiting their activity or modulating their function. The bromophenyl and methylphenyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[5-(4-bromophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide lies in its specific combination of functional groups, which may confer unique biological and chemical properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C24H21BrN4OS

Molecular Weight

493.4 g/mol

IUPAC Name

2-[[5-(4-bromophenyl)-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C24H21BrN4OS/c1-16-6-5-8-20(14-16)29-23(18-10-12-19(25)13-11-18)27-28-24(29)31-15-22(30)26-21-9-4-3-7-17(21)2/h3-14H,15H2,1-2H3,(H,26,30)

InChI Key

WOTXGBRLMMGPQX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3C)C4=CC=C(C=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.